7-Bromo-2-phenylindoline
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Overview
Description
7-Bromo-2-phenylindoline is a chemical compound belonging to the indoline family, characterized by a bromine atom at the 7th position and a phenyl group at the 2nd position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-phenylindoline typically involves the bromination of 2-phenylindoline. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoline and indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
7-Bromo-2-phenylindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-phenylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Phenylindoline: Lacks the bromine atom, resulting in different reactivity and biological properties.
7-Bromoindoline: Lacks the phenyl group, affecting its chemical behavior and applications.
2-Phenylindole: An indole derivative with distinct chemical and biological properties compared to indoline derivatives.
Uniqueness: 7-Bromo-2-phenylindoline is unique due to the presence of both the bromine atom and phenyl group, which confer specific reactivity and potential biological activities. Its dual functionalization makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H12BrN |
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Molecular Weight |
274.15 g/mol |
IUPAC Name |
7-bromo-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12BrN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2 |
InChI Key |
WLLHUSKYGVJASW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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